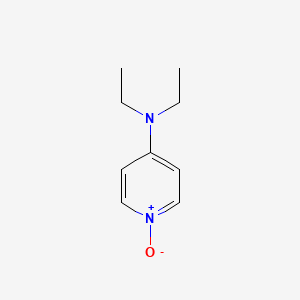
4-Pyridinamine, N,N-diethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinamine, N,N-diethyl-, 1-oxide is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, where the amino group at the 4-position is substituted with N,N-diethyl groups, and the nitrogen atom is oxidized to form an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, N,N-diethyl-, 1-oxide typically involves the oxidation of 4-Pyridinamine, N,N-diethyl-. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridinamine, N,N-diethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc dust in acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-diethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Zinc dust in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 4-Pyridinamine, N,N-diethyl-.
Substitution: Substituted pyridinamine derivatives.
Applications De Recherche Scientifique
4-Pyridinamine, N,N-diethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyridinamine, N,N-diethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses. Additionally, the compound can modulate the function of ion channels and receptors, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Pyridinamine, N,N-dimethyl-, 1-oxide: Similar structure but with N,N-dimethyl groups instead of N,N-diethyl groups.
4-Pyridinamine, N,N-diethyl-: Lacks the N-oxide group, making it less reactive in redox reactions.
4-Aminopyridine: A simpler structure with only an amino group at the 4-position.
Uniqueness: 4-Pyridinamine, N,N-diethyl-, 1-oxide is unique due to the presence of both N,N-diethyl groups and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101007-49-2 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
N,N-diethyl-1-oxidopyridin-1-ium-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-10(4-2)9-5-7-11(12)8-6-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
IRFNDTQTGCYIOQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=[N+](C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
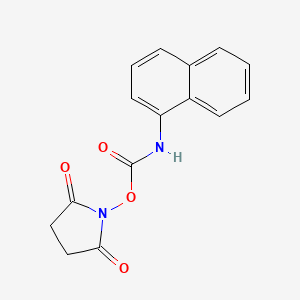
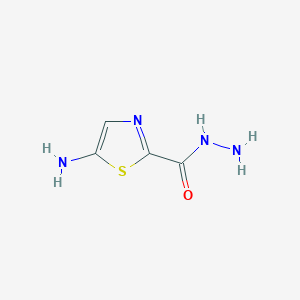
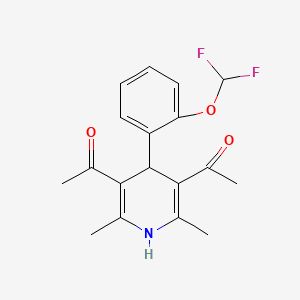
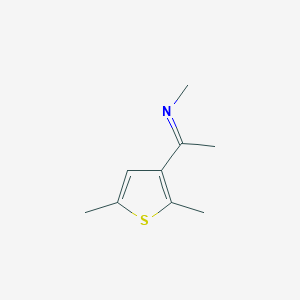
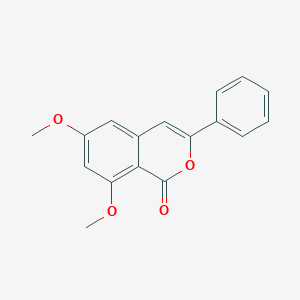
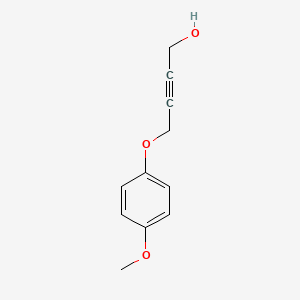
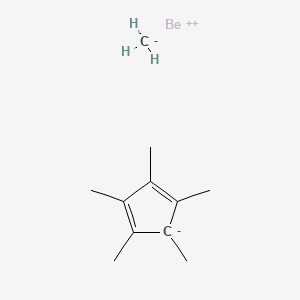

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
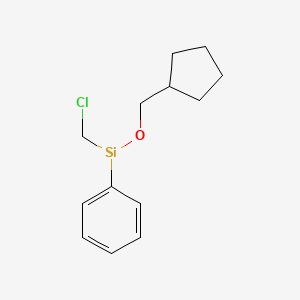
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
